molecular formula C16H11F3N2O B2948305 2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline CAS No. 1024222-55-6

2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline

Cat. No.: B2948305
CAS No.: 1024222-55-6
M. Wt: 304.272
InChI Key: UCOJQTLQCYLIGN-UHFFFAOYSA-N
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Description

2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline is a complex organic compound that belongs to the quinoline family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .

    Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 2-methylquinoline and 5-(trifluoromethyl)pyridin-2-ylboronic acid.

    Coupling Reaction: The Suzuki–Miyaura coupling reaction is carried out using a palladium catalyst, typically in the presence of a base like potassium carbonate, and a solvent such as tetrahydrofuran (THF).

    Reaction Conditions: The reaction is usually performed at elevated temperatures (around 80-100°C) under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions and using high-purity starting materials are crucial for achieving high yields and product quality.

Chemical Reactions Analysis

Types of Reactions

2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, inhibiting their activity.

    Pathways Involved: The inhibition of key enzymes and receptors can trigger a cascade of biochemical events, ultimately leading to cell death or growth inhibition.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methyl-8-{[5-(trifluoromethyl)pyridin-2-yl]oxy}quinoline stands out due to its trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This unique feature contributes to its potent biological activity and makes it a valuable compound for various applications.

Properties

IUPAC Name

2-methyl-8-[5-(trifluoromethyl)pyridin-2-yl]oxyquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O/c1-10-5-6-11-3-2-4-13(15(11)21-10)22-14-8-7-12(9-20-14)16(17,18)19/h2-9H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCOJQTLQCYLIGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2OC3=NC=C(C=C3)C(F)(F)F)C=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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